molecular formula C18H20N4O4S2 B2651367 (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 488733-57-9

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No.: B2651367
CAS No.: 488733-57-9
M. Wt: 420.5
InChI Key: QWZQRKSHEJRHAN-RAXLEYEMSA-N
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Description

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2). Its core research value lies in its ability to induce cancer cell apoptosis by selectively inhibiting CDK2 , a key regulator of the cell cycle. The compound features a (Z)-configured exocyclic double bond, which is critical for its binding affinity and biological activity. This inhibitor is a valuable chemical tool for probing the specific functions of CDK2 in cell cycle progression, DNA damage response pathways, and oncogenesis , helping to dissect its role apart from other CDKs. Researchers utilize this compound primarily in investigating targeted therapies for various cancers, including leukemias and solid tumors , where uncontrolled cell proliferation is driven by CDK2 activity. It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-11-4-3-6-22-15(11)20-14(19-5-8-26-9-7-23)12(16(22)24)10-13-17(25)21(2)18(27)28-13/h3-4,6,10,19,23H,5,7-9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZQRKSHEJRHAN-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one represents a complex organic molecule with potential biological activities. Its structure includes multiple functional groups, such as thiazolidinone and pyrido-pyrimidine frameworks, which suggest diverse interactions within biological systems. This article aims to explore the biological activity of this compound, drawing on existing literature and related compounds.

Structural Overview

The compound's molecular formula is C22H22N4O5S2C_{22}H_{22}N_{4}O_{5}S_{2}, and it features several key structural components:

  • Thiazolidinone Moiety : Known for its diverse biological activities, including antidiabetic and antimicrobial properties.
  • Pyrido-Pyrimidine Core : Associated with various pharmacological effects, particularly in anticancer and antiviral activities.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
9-Methyl-4H-pyrido[1,2-a]pyrimidin-3-onePyrido-pyrimidine coreAntimicrobial
Thiazolidinedione derivativesThiazolidinone ringAntidiabetic
2-Hydroxyethylamino compoundsHydroxyethyl groupAnticancer

Antidiabetic Properties

Thiazolidinones, including derivatives of thiazolidin-4-one, have been recognized for their antidiabetic effects. They act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. For instance, studies show that modifications in the thiazolidinone structure can enhance its efficacy in lowering blood glucose levels and improving insulin sensitivity .

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives have shown promising results against breast cancer cell lines (MCF-7), where they inhibited cell proliferation and induced apoptosis through mechanisms involving the downregulation of key survival pathways such as AKT/mTOR .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been well-documented. These compounds exhibit activity against various bacterial strains and fungi. The presence of the pyrido-pyrimidine structure may further enhance this activity due to its ability to interfere with nucleic acid synthesis in pathogens .

Other Biological Activities

Preliminary studies suggest that the compound may also possess:

  • Antioxidant Properties : Thiazolidinones have been reported to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A study conducted on thiazolidinone derivatives revealed that specific modifications at positions 2 and 5 significantly enhanced their anticancer activity against MCF-7 cells. The most potent derivatives exhibited IC50 values in the micromolar range, indicating strong inhibitory effects on cancer cell growth .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiazolidinones has shown that introducing various substituents can modulate their biological activity. For example, compounds with electron-withdrawing groups at specific positions demonstrated increased potency against cancer cell lines compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s uniqueness lies in its 2-(2-hydroxyethoxy)ethylamino substituent, which distinguishes it from analogs with shorter chains (e.g., methoxyethyl) or hydrophobic groups (e.g., phenylethyl). Below is a comparative analysis of key analogs:

Compound ID Core Structure Substituents (Position) Key Functional Groups References
Target Compound Pyrido[1,2-a]pyrimidin-4-one + Thiazolidin-4-one 9-methyl (pyrimidinone); 2-(2-hydroxyethoxy)ethylamino (pyrimidinone); 3-methyl (thiazolidinone) Hydroxyethoxy, thioxo
Compound in Pyrido[1,2-a]pyrimidin-4-one + Thiazolidin-4-one 9-methyl; 2-(methoxyethyl)amino; 3-isopropyl (thiazolidinone) Methoxyethyl, isopropyl
Compound in Pyrido[1,2-a]pyrimidin-4-one + Thiazolidin-4-one 9-methyl; 2-(hydroxyethyl)amino; 3-phenylethyl (thiazolidinone) Hydroxyethyl, phenylethyl
Analog in Pyrido[1,2-a]pyrimidin-4-one + Thiazolidin-4-one 9-methyl; 2-allylamino; 3-isobutyl (thiazolidinone) Allylamino, isobutyl
(Z)-5-(Substituted benzylidene)thiazol-4-one () Thiazol-4-one Benzylidene; substituted phenylamino Benzylidene, phenylamino
Key Observations:

Hydrophilicity : The target compound’s 2-(2-hydroxyethoxy)ethyl group likely enhances aqueous solubility compared to analogs with methoxyethyl () or phenylethyl () groups.

Bioactivity Potential: Thiazolidin-4-one derivatives (e.g., in ) are associated with antimicrobial and anticancer activities, suggesting the thioxo group may interact with cellular thiols or metal ions .

Stereoelectronic Effects : Substituents like phenylethyl () or isopropyl () may influence steric hindrance, altering binding affinity in biological targets.

Hypothesized Bioactivity and Mechanisms

  • Anticancer Potential: Thiazolidinones in induce ferroptosis in oral squamous cell carcinoma (OSCC) cells by targeting lipid peroxidation pathways . The thioxo group may similarly modulate redox homeostasis.
  • Antimicrobial Activity: Thiazolidinones in exhibit activity against bacterial strains, possibly via inhibition of dihydrofolate reductase (DHFR) .
  • Solubility-Bioavailability Trade-off : The hydroxyethoxy chain may improve pharmacokinetics compared to lipophilic analogs (e.g., phenylethyl in ), though this requires experimental validation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolidin-4-one intermediates. For example, refluxing precursors (e.g., pyrido[1,2-a]pyrimidin-3-yl derivatives) with thiazolidinone analogs in ethanol for 2–4 hours under inert conditions is a common approach. Purification often involves recrystallization from DMF/EtOH mixtures (1:1) .

Q. Which analytical techniques are critical for confirming the Z-configuration and structural integrity of this compound?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement) is the gold standard for determining the Z-configuration and stereochemistry . Complementary techniques include FT-IR (to confirm carbonyl and thioamide groups), ¹H/¹³C NMR (to verify substituent positions and coupling constants), and UV-Vis spectroscopy (to assess conjugation in the π-system) .

Q. How can researchers screen the compound for preliminary biological activity?

  • Methodological Answer : Standard antimicrobial assays (e.g., disc diffusion against Staphylococcus aureus and E. coli) and antioxidant tests (DPPH radical scavenging) are recommended. Bioactivity is often correlated with the thioxothiazolidinone core and pyrido-pyrimidine substituents .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound under flow-chemistry conditions?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, residence time, solvent ratios). Continuous-flow systems can enhance reproducibility and reduce side reactions, particularly for oxidation-sensitive intermediates .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for structural elucidation?

  • Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular weight and computational modeling (DFT) to predict stable conformers. Discrepancies in NMR shifts may arise from dynamic effects in solution, which can be clarified via variable-temperature NMR studies .

Q. What approaches are used to study the mechanism of action in antimicrobial or antitumor activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. Modify the hydroxyethoxyethyl or methyl substituents to assess their impact on target binding (e.g., bacterial topoisomerase inhibition). Molecular docking with enzymes like DNA gyrase or thymidylate synthase can provide mechanistic insights .

Q. How can solubility challenges be addressed for in vivo pharmacokinetic studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400 or cyclodextrins) or prepare water-soluble prodrugs (e.g., phosphate esters of the hydroxyethoxy group). Salt formation with hydrochloric acid or sodium bicarbonate may also improve bioavailability .

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